4-(Thiophen-2-yl)pyridin-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)pyridin-2-amine typically involves the reaction of 2-bromopyridine with thiophene-2-boronic acid under Suzuki-Miyaura cross-coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)pyridin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its potential anti-cancer applications, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Pyridinamine: Another heterocyclic amine with various biological activities.
Uniqueness
4-(Thiophen-2-yl)pyridin-2-amine is unique due to its combined pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics.
Biological Activity
4-(Thiophen-2-yl)pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a thiophene group. Its molecular formula is , and it has a molecular weight of approximately 180.24 g/mol. The presence of both nitrogen and sulfur atoms contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of thiazole compounds showed that modifications to the thiophene and pyridine rings can enhance antibacterial activity against pathogens such as Mycobacterium tuberculosis and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | Activity Level |
---|---|---|
This compound | Mycobacterium tuberculosis | Moderate |
N-(4-methylpyridin-2-yl)thiophene | ESBL-producing E. coli | High |
4-(Chlorothiophen-2-yl)thiazol-2-amine | Various bacteria | Enhanced anti-inflammatory properties |
Anticancer Properties
The compound has also been investigated for its anticancer potential. A series of studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) . The structure–activity relationship (SAR) studies indicated that specific substitutions on the thiophene or pyridine rings significantly influence the anticancer activity.
Case Study: Inhibition of CDK Enzymes
A notable study employed molecular docking and molecular dynamics simulations to evaluate the inhibitory effects of this compound derivatives on cyclin-dependent kinases (CDK) such as CDK2, CDK4, and CDK6. The results indicated promising binding affinities, suggesting potential as therapeutic agents in cancer treatment .
Structure–Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups on the thiophene and pyridine rings in modulating biological activity. For instance, the introduction of electron-withdrawing groups at certain positions enhances antimicrobial efficacy while maintaining low cytotoxicity towards mammalian cells .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased antimicrobial potency |
Substituents at para position | Enhanced anticancer activity |
Methyl substitutions | Improved selectivity |
Properties
IUPAC Name |
4-thiophen-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJCUGZJBWJAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308876 | |
Record name | 4-(2-Thienyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-95-8 | |
Record name | 4-(2-Thienyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thienyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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